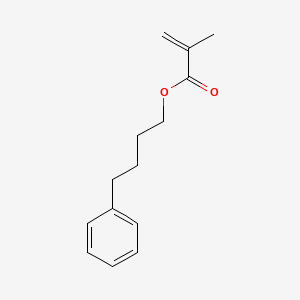

4-Phenylbutyl methacrylate

Description

Significance of Aryl-Containing Methacrylate (B99206) Monomers in Polymer Research

The incorporation of aryl (aromatic) groups into methacrylate monomers is a significant strategy in polymer chemistry for enhancing material properties. The presence of a rigid phenyl ring in the polymer's side chain imparts several desirable characteristics:

Enhanced Thermal Stability: The aromatic structure increases the glass transition temperature (Tg) of polymers, making them more resistant to softening and degradation at elevated temperatures compared to their purely aliphatic counterparts. For example, poly(phenyl methacrylate), where the phenyl group is directly attached to the ester oxygen, has a high glass transition temperature of 110°C.

Improved Mechanical Properties: Aryl groups contribute to the stiffness and hardness of the polymer backbone, resulting in materials with higher tensile strength and rigidity.

Tailored Optical Properties: A key advantage of incorporating aromatic structures is the ability to increase the refractive index (RI) of the polymer. The presence of conjugated ring systems significantly influences how light passes through the material, a critical factor for applications in optics, such as advanced lenses and coatings blogspot.com. Polymers with a high refractive index can be made into thinner and lighter optical components uni-marburg.de.

The research on aryl-containing methacrylates focuses on leveraging these attributes to create high-performance plastics that are durable, stable, and optically superior.

Scope and Objectives of Research on 4-Phenylbutyl Methacrylate

While extensive research exists for the broader class of aryl-containing methacrylates, the specific focus on this compound is driven by the desire to precisely tune polymer properties by introducing a flexible spacer between the influential phenyl group and the methacrylate backbone. The four-carbon (butyl) chain acts as an internal plasticizer, modifying the rigidity imparted by the aromatic ring.

The primary objectives of investigating this monomer include:

Understanding Structure-Property Relationships: The main goal is to systematically study how varying the length of the alkyl spacer influences the final polymer's characteristics. Research on analogous monomers like poly(benzyl methacrylate) (one-carbon spacer) and poly(2-phenylethyl methacrylate) (two-carbon spacer) shows a clear trend where a longer spacer reduces the glass transition temperature, thereby increasing the polymer's flexibility researchgate.net.

Balancing Thermal and Mechanical Properties: Researchers aim to create polymers that retain some of the thermal stability and strength from the phenyl group while achieving a desired level of flexibility from the butyl chain. This balance is crucial for applications requiring materials that are both durable and pliable.

Controlling Refractive Index and Flexibility: A key objective is to develop materials with a high refractive index, a benefit of the aryl group, without the excessive brittleness often associated with high-Tg polymers. The butyl spacer provides a mechanism to lower the Tg and improve elasticity while maintaining a refractive index higher than that of standard acrylics like poly(methyl methacrylate).

Essentially, this compound is a model compound for exploring the nuanced trade-offs between rigidity and flexibility, allowing scientists to design polymers with a specific, predefined set of thermal, mechanical, and optical properties.

Historical Context of Methacrylate Polymer Research Relevant to this compound

The field of polymer science has deep roots in methacrylate chemistry. The first synthesis of a methacrylate polymer, poly(methacrylic acid), was reported in 1880. This was followed by the development of its famous ester derivative, poly(methyl methacrylate) or PMMA, in 1928 blogspot.com. PMMA was commercialized in the 1930s by different companies under now-famous trade names like Plexiglas and Lucite nih.gov.

This transparent and shatter-resistant plastic quickly found critical applications during World War II, where it was used for aircraft canopies and submarine periscopes, offering a safer and lighter alternative to glass nsf.gov. After the war, civilian applications for PMMA expanded rapidly, from automotive components and signage to medical devices.

The success of PMMA spurred further research into modifying the basic methacrylate structure to create polymers with an even broader range of properties. Scientists began to replace the simple methyl group with other functional groups to alter characteristics like flexibility, chemical resistance, and thermal stability. The introduction of long alkyl chains, for instance, led to softer, more rubber-like materials with lower glass transition temperatures, such as poly(n-butyl methacrylate) refractiveindex.info.

The exploration of aryl-containing methacrylates represented a significant step towards high-performance polymers. By incorporating aromatic rings, researchers could substantially increase the thermal stability and refractive index of the materials. This evolution from simple, single-group methacrylates to more complex, multifunctional monomers like this compound reflects the ongoing drive in polymer science to achieve precise control over material properties for increasingly sophisticated technological demands.

Data Table: Property Comparison of Related Polymethacrylates

The following table illustrates the influence of the ester side-group ("R" in the methacrylate structure) on the Glass Transition Temperature (Tg) and Refractive Index (n) of the resulting polymer. This comparison highlights the structure-property relationships central to the research of this compound.

| Polymer Name | Abbreviation | Side-Group Structure | Glass Transition Temp. (Tg) | Refractive Index (n) | Key Property Contribution |

|---|---|---|---|---|---|

| Poly(methyl methacrylate) | PMMA | -CH₃ | ~105 °C | ~1.49 | Baseline (Hard, Transparent) |

| Poly(n-butyl methacrylate) | PnBMA | -(CH₂)₃CH₃ | ~20 °C | - | Flexibility (Alkyl Chain) |

| Poly(phenyl methacrylate) | PPhMA | -C₆H₅ | 110 °C | - | Rigidity, High Tg (Aromatic Ring) |

| Poly(benzyl methacrylate) | PBzMA | -CH₂-C₆H₅ | 54 °C | - | Aromatic Properties with some Flexibility (1-Carbon Spacer) |

| Poly(2-phenylethyl methacrylate) | PPEMA | -(CH₂)₂-C₆H₅ | 42 °C | - | Increased Flexibility (2-Carbon Spacer) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-phenylbutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-12(2)14(15)16-11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,1,6-7,10-11H2,2H3 |

InChI Key |

IGVCHZAHFGFESB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Pathways to 4 Phenylbutyl Methacrylate Monomer

Esterification Reactions for 4-Phenylbutyl Methacrylate (B99206) Synthesis

The most direct method for synthesizing 4-Phenylbutyl methacrylate is the esterification of 4-phenyl-1-butanol (B1666560) with either methacrylic acid or one of its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride.

Direct Esterification with Methacrylic Acid: This common method involves reacting 4-phenyl-1-butanol with methacrylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed using a Dean-Stark apparatus and azeotropic distillation with a solvent like toluene or xylene. The reaction is generally heated to at least 110°C. google.com

Reaction with Methacryloyl Chloride: For a more rapid and often higher-yield reaction, 4-phenyl-1-butanol can be treated with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction is often performed in an anhydrous solvent like dichloromethane at room temperature. chemicalbook.com

Reaction with Methacrylic Anhydride: Methacrylic anhydride is another effective acylating agent for this synthesis. The reaction with 4-phenyl-1-butanol proceeds, often with a catalyst, to form this compound and methacrylic acid as a byproduct. researchgate.netgoogle.com Basic catalysts like potassium phosphate or amines can be employed. google.com

Transesterification is another viable, though less direct, pathway. This involves reacting a simple alkyl methacrylate, such as methyl methacrylate, with 4-phenyl-1-butanol in the presence of a suitable catalyst. google.comgoogleapis.com Catalysts for this process can include lithium chloride/calcium oxide mixtures. google.com

Precursor Synthesis Routes to 4-Phenyl-1-Butanol and Related Intermediates

The availability of the key precursor, 4-phenyl-1-butanol, is critical for the synthesis of the target monomer. Several synthetic routes to this alcohol have been established.

One method involves a Friedel-Crafts alkylation reaction. For instance, benzene (B151609) can be reacted with γ-butyrolactone in the presence of aluminum trichloride (B1173362) (AlCl₃) to produce 4-phenyl-4-oxobutanoic acid, which is then reduced to yield 4-phenyl-1-butanol. guidechem.com An alternative Friedel-Crafts approach involves the reaction of benzene with 4-chlorobutanol ester, derived from tetrahydrofuran (B95107) and an acyl chloride, under the catalysis of aluminum trichloride. The resulting 4-phenylbutanol ester is then hydrolyzed to 4-phenyl-1-butanol. google.com

Another classical approach is the Grignard reaction, where phenylethyl magnesium bromide is reacted with an epoxide like ethylene oxide to extend the carbon chain and form 4-phenyl-1-butanol after acidic workup. chemicalbook.com Additionally, 4-phenyl-1-butanol can be produced from the condensation of phenylacetaldehyde and acetaldehyde, followed by hydrogenation and reduction steps. chemicalbook.com

A summary of selected synthetic routes for the precursor 4-phenyl-1-butanol is presented below.

| Starting Materials | Key Reagents/Catalysts | Intermediate(s) | Final Product | Reference |

| Tetrahydrofuran, Acyl chloride, Benzene | Zinc chloride, Aluminum trichloride, Sodium hydroxide | 4-chlorobutanol ester, 4-phenylbutanol ester | 4-phenyl-1-butanol | google.com |

| Benzene, γ-butyrolactone | Aluminum trichloride (AlCl₃), Sodium borohydride-iodine system | 4-phenyl-4-oxobutanoic acid | 4-phenyl-1-butanol | guidechem.com |

| Phenylethyl magnesium bromide | Ethylene oxide | - | 4-phenyl-1-butanol | chemicalbook.com |

| Phenylacetaldehyde, Acetaldehyde | Condensation, Hydrogenation, and Reduction catalysts | Unsaturated aldehyde | 4-phenyl-1-butanol | chemicalbook.com |

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing the synthesis of this compound primarily focuses on the esterification step to maximize yield and purity while minimizing reaction time and side reactions, such as the polymerization of the methacrylate monomer.

Key parameters for optimization include:

Catalyst Selection and Concentration: For direct esterification with methacrylic acid, strong protic acids are effective. The choice between sulfuric acid, p-toluenesulfonic acid, or a combination with boric acid can influence reaction rates and yields. google.com The catalyst concentration must be carefully controlled; too little results in a slow reaction, while too much can promote side reactions.

Temperature and Reaction Time: The reaction temperature is a critical factor. For azeotropic dehydration reactions, temperatures are often dictated by the boiling point of the solvent, typically above 110°C, with reaction times extending for several hours. google.com Monitoring the reaction progress, for example, by tracking the amount of water collected, is essential to determine the optimal reaction time.

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to favor product formation. Using an excess of either the alcohol (4-phenyl-1-butanol) or the methacrylic acid can shift the reaction equilibrium, though this necessitates a more rigorous purification step to remove the unreacted starting material.

Inhibitor Addition: Methacrylate monomers are prone to radical polymerization at the elevated temperatures often used for esterification. To prevent this, a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is typically added to the reaction mixture. Introducing air or oxygen into the system can also inhibit unwanted polymerization. google.com

Purification Method: The final step involves purifying the this compound from the reaction mixture. This typically includes washing the organic phase with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted methacrylic acid, followed by washing with water and brine. The final purification is usually achieved by distillation under reduced pressure to prevent polymerization at high temperatures.

The table below outlines key parameters and their typical ranges or options for optimizing the synthesis of methacrylate esters, which are directly applicable to the production of this compound.

| Parameter | Condition/Variable | Purpose/Effect on Optimization | Reference |

| Reaction Type | Direct Esterification | Use of methacrylic acid; requires water removal. | researchgate.netresearchgate.net |

| Acylation | Use of methacryloyl chloride or anhydride; faster, higher yield. | chemicalbook.comgoogle.com | |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Acid catalysis for direct esterification. | google.com |

| Triethylamine, Pyridine | Base for neutralizing HCl in acylation with methacryloyl chloride. | chemicalbook.com | |

| Temperature | 80 - 150 °C | Influences reaction rate; higher temperatures favor faster kinetics but risk polymerization. | google.com |

| Solvent | Toluene, Xylene, Cyclohexane | Allows for azeotropic removal of water to drive equilibrium. | google.com |

| Inhibitor | Hydroquinone, MEHQ, Air/Oxygen | Prevents premature polymerization of the monomer product. | google.com |

| Purification | Aqueous wash, Reduced pressure distillation | Removes impurities, catalyst, and unreacted starting materials. | chemicalbook.com |

Polymerization Methodologies for Poly 4 Phenylbutyl Methacrylate

Homopolymerization of 4-Phenylbutyl Methacrylate (B99206)

The synthesis of a homopolymer from 4-Phenylbutyl methacrylate, resulting in poly(this compound), can be achieved through various radical polymerization techniques. These methods range from conventional free-radical processes to more advanced controlled radical polymerization strategies that offer precision over the polymer's molecular architecture.

Conventional free-radical polymerization is a fundamental method for synthesizing vinyl polymers. The process for this compound would follow the classical three stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the decomposition of an initiator molecule (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide, BPO) to generate primary free radicals. These highly reactive species then attack the double bond of a this compound monomer, forming an initiated monomer radical. mdpi.com The rate of polymerization is influenced by the initiator concentration; typically, a higher initiator concentration leads to a faster reaction rate. imaging.org

Propagation: The newly formed monomer radical adds to subsequent this compound monomers in a rapid, sequential fashion. This chain-growth step is highly exothermic. The rate of propagation is dependent on monomer concentration and the reactivity of the growing polymer radical. ugent.be

Termination: The growth of polymer chains ceases through termination reactions, which primarily occur via combination (two growing chains coupling together) or disproportionation (a hydrogen atom is transferred from one chain to another). youtube.com As the polymerization of methacrylates progresses, the viscosity of the medium increases significantly. This can lead to a diffusion-controlled termination process known as the gel effect or Trommsdorff–Norrish effect, causing a rapid increase in the polymerization rate and molecular weight. tandfonline.comresearchgate.net

The kinetics of the free-radical polymerization of methacrylates are well-documented. The rate of polymerization (Rp) is generally proportional to the monomer concentration and the square root of the initiator concentration. ripublication.com For this compound, the bulky phenylbutyl group would likely influence chain mobility and steric hindrance, potentially affecting the rates of propagation and termination compared to smaller alkyl methacrylates.

Controlled Radical Polymerization (CRP), also known as living radical polymerization, enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.com The three most prominent CRP techniques are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comgoogle.comnih.gov

Atom Transfer Radical Polymerization (ATRP) ATRP is a versatile CRP method that relies on a reversible equilibrium between active, propagating radicals and dormant species, typically an alkyl halide. This equilibrium is catalyzed by a transition metal complex, most commonly copper-based. researchgate.net For a monomer like this compound, the polymerization would be initiated by an alkyl halide in the presence of a Cu(I)/ligand complex. The Cu(I) complex reversibly activates the dormant chain end, allowing for monomer addition before being deactivated by the Cu(II) species. This process maintains a low concentration of active radicals, suppressing termination reactions. researchgate.net ATRP has been successfully applied to n-butyl methacrylate, a close structural analog, yielding well-defined polymers. cmu.edursc.orgacs.org

Table 1: Examples of ATRP of n-Butyl Methacrylate (n-BMA)

| Initiator | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Mn (g/mol) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| TsCl | CuBr/PMDETA | 90 | 4 | 95 | 10,900 | 1.15 | researchgate.net |

| EBiB | CuBr/PMDETA | 50 | 1.5 | 92 | 21,500 | 1.19 | acs.org |

| TsCl | CuBr/dNbpy | 90 | 6 | 98 | 11,200 | 1.10 | researchgate.net |

TsCl: Tosyl chloride; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; EBiB: Ethyl α-bromoisobutyrate; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization RAFT polymerization achieves control through a degenerative chain transfer process using a RAFT agent, typically a thiocarbonylthio compound (e.g., dithioester, trithiocarbonate). nih.gov A conventional free-radical initiator is still used, but the RAFT agent mediates the polymerization by reversibly transferring its thiocarbonylthio group between growing polymer chains. This establishes an equilibrium between active and dormant chains, allowing for controlled growth. oup.comoup.com RAFT is highly effective for a wide range of methacrylates, offering excellent control over molecular weight and dispersity. rsc.orgacs.orgacs.org

Table 2: Examples of RAFT Polymerization of Methacrylate Monomers

| Monomer | RAFT Agent | Initiator | Temp (°C) | Time (h) | Mn (g/mol) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| MMA | CPDT | AIBN | 60 | 24 | 19,800 | 1.12 | acs.org |

| n-BuMA | CTP | AIBN | 60 | 44 | 86,500 | 1.06 | rsc.org |

| MMA | CTA-1 | AIBN | 70 | 6 | 13,300 | 1.36 | nih.gov |

MMA: Methyl methacrylate; n-BuMA: n-Butyl methacrylate; CPDT: 2-Cyano-2-propyl dithiobenzoate; CTP: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; CTA-1: Di(diphenylmethyl) trithiocarbonate; AIBN: Azobisisobutyronitrile.

Nitroxide-Mediated Polymerization (NMP) NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end. At elevated temperatures, the bond between the polymer chain and the nitroxide becomes labile, allowing for a controlled number of monomer additions before the chain is recapped. While highly effective for styrenic monomers, NMP is generally less efficient for methacrylates without specific additives or specially designed nitroxides, as the equilibrium often favors the dormant species too strongly, leading to slow polymerization rates. sigmaaldrich.com

Copolymerization of this compound with Comonomers

Copolymerization involves polymerizing two or more different monomers together to create a polymer with properties derived from all constituent monomers. This compound, with its bulky, hydrophobic side group, can be copolymerized with a variety of other monomers to tailor the final properties of the material.

In copolymerization, the relative rates at which different monomers add to the growing chain are described by reactivity ratios (r1 and r2). These ratios determine the composition and sequence distribution of the resulting copolymer. While specific reactivity ratios for this compound are not available, data from well-studied systems like methyl methacrylate (MMA) and n-butyl acrylate (B77674) (BA) are illustrative. scienceandtechnology.com.vnscienceandtechnology.com.vnresearchgate.net

For a binary system of this compound (M1) and a comonomer (M2), the copolymer composition would be dictated by their respective reactivity ratios. Given its structure, it would be expected to readily copolymerize with other methacrylates (e.g., MMA), acrylates (e.g., BA), and styrenic monomers. Ternary systems, involving three distinct monomers, offer even greater complexity and property control, allowing for the simultaneous incorporation of different functionalities. mdpi.comtandfonline.com

Table 3: Illustrative Reactivity Ratios for a MMA/BA Copolymerization System

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |

|---|---|---|---|---|---|

| MMA | n-BA | 2.30 | 0.37 | Conventional Radical | researchgate.net |

| MMA | n-BA | 2.04 | 0.32 | ATRP | researchgate.net |

The data indicates that in this system, an MMA-terminated radical prefers to add another MMA monomer, while a BA-terminated radical also prefers to add an MMA monomer, leading to a copolymer that is richer in MMA than the feed composition, especially at the beginning of the polymerization.

The structure of the comonomer significantly impacts copolymerization kinetics and the final polymer architecture. Key factors include:

Steric Hindrance: Bulky substituents on the comonomer can hinder its approach to the growing polymer chain, reducing its incorporation rate. For instance, the copolymerization of MMA with monomers bearing very bulky groups has been shown to be influenced by steric effects. nsf.govstrath.ac.uk The phenylbutyl group of this compound itself presents considerable steric bulk, which would influence its own reactivity and its reaction with other bulky comonomers.

Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of a comonomer's substituent affects the reactivity of its double bond and the stability of the resulting radical. This can lead to preferential incorporation of one monomer over another.

Chain Length: In Ziegler-Natta catalysis, increasing the chain length of an α-olefin comonomer has been shown to decrease polymerization activity. d-nb.infojku.at Similar trends related to diffusion and reactivity can be observed in radical polymerizations.

Emulsion polymerization is an industrially significant process where a hydrophobic monomer is polymerized in an aqueous medium stabilized by a surfactant. texochem.com This technique is well-suited for producing high molecular weight polymers at a high rate and is commonly used for acrylate and methacrylate copolymers. acs.orgneliti.comresearchgate.net

The process for a this compound copolymer would involve:

Emulsification: The hydrophobic monomers (e.g., this compound and a comonomer like MMA or BA) are dispersed in water with a surfactant to form monomer droplets stabilized by micelles.

Initiation: A water-soluble initiator (e.g., potassium persulfate) generates radicals in the aqueous phase.

Polymerization: These radicals enter the monomer-swollen micelles, initiating polymerization. The micelles are converted into polymer particles, which continue to grow by absorbing monomer from the droplets. texochem.comcalpoly.edu

This technique allows for efficient heat removal and control over particle size. mdpi.com Semi-batch or starved-feed processes, where monomers are added gradually, are often used to control copolymer composition and manage the exothermic reaction. tandfonline.comcalpoly.edu Given the hydrophobicity of the phenylbutyl group, this compound would be expected to partition strongly into the micelles and polymer particles, making it an ideal candidate for emulsion polymerization. researchgate.net

Table 4: Typical Recipe for a Batch Emulsion Copolymerization of MMA/BA

| Component | Function | Typical Amount (parts by weight) |

|---|---|---|

| Deionized Water | Continuous Phase | 100-150 |

| Methyl Methacrylate (MMA) | Monomer | 50 |

| Butyl Acrylate (BA) | Monomer | 50 |

| Sodium Dodecyl Sulfate (SDS) | Surfactant | 1-3 |

| Potassium Persulfate (KPS) | Initiator | 0.5-1 |

| Sodium Bicarbonate | Buffer | 0.2-0.5 |

This recipe provides a general framework; specific amounts would be adjusted to achieve desired particle size, molecular weight, and reaction rate. tandfonline.comresearchgate.net

Advanced Macromolecular Architectures Incorporating this compound

The incorporation of this compound into advanced polymer architectures allows for the tailoring of material properties, leveraging the characteristics of its phenylbutyl side group. Controlled polymerization techniques are instrumental in achieving well-defined structures.

Synthesis of Block Copolymers with this compound Units

Block copolymers containing segments of poly(this compound) (P4PBM) can be synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of well-defined block copolymers with narrow molecular weight distributions. The synthesis typically involves the sequential polymerization of monomers. For instance, a first block of a different monomer can be polymerized, and the resulting living polymer chain is then used to initiate the polymerization of this compound to form a diblock copolymer. This approach is mentioned in the context of developing new polymer materials for applications like contact lenses. nih.govcmu.edu

The general strategy for synthesizing an AB diblock copolymer via RAFT polymerization is outlined below:

Polymerization of the first monomer (Monomer A) in the presence of a RAFT chain transfer agent (CTA) to form a macro-CTA.

Isolation and purification of the macro-CTA.

Chain extension of the macro-CTA with the second monomer (this compound) to form the diblock copolymer.

While the synthesis of block copolymers containing this compound is feasible, specific detailed examples with characterization data are not extensively reported in publicly available literature.

Graft Copolymers and Bottlebrush Polymers Featuring this compound Side Chains

Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition. When these side chains are densely grafted, the resulting structure is often referred to as a bottlebrush polymer. These architectures can significantly alter the physical properties of the resulting material.

The synthesis of graft and bottlebrush polymers with poly(this compound) side chains can be approached through several methods:

"Grafting-through" (or macromonomer) method: This involves the polymerization of a macromonomer of this compound, which is a polymer chain with a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form a graft copolymer.

"Grafting-from" method: A polymer backbone with initiator sites is synthesized first. Subsequently, this compound is polymerized from these sites to grow the side chains.

"Grafting-to" method: This involves reacting pre-formed poly(this compound) chains with a polymer backbone containing reactive functional groups.

Patents related to ophthalmic materials suggest the potential use of this compound in the formation of bottlebrush polymers, indicating its relevance in creating these complex structures. nih.govcmu.edu

Control over Polymer Topology and Branching in this compound Systems

Techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT are powerful tools for controlling polymer architecture. By using multifunctional initiators or specific chain transfer agents, it is possible to create non-linear structures. For example, a multifunctional initiator can lead to the formation of star polymers where multiple poly(this compound) arms are attached to a central core.

However, specific studies detailing the precise control of topology and branching in polymerization systems exclusively focused on this compound are not readily found in the reviewed literature. The principles are based on the broader understanding of controlled polymerization of methacrylate monomers.

Characterization Techniques for 4 Phenylbutyl Methacrylate and Its Polymers

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the chemical structure and composition of both the monomer and the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 4-Phenylbutyl methacrylate (B99206) and its polymer. High-resolution ¹H and ¹³C NMR provide insights into the chemical environment of each atom, allowing for the confirmation of the monomer's structure and the polymer's microstructure, including tacticity.

For the 4-Phenylbutyl methacrylate monomer, ¹H NMR spectroscopy can be used to identify the protons of the vinyl group, the butyl chain, and the phenyl ring. The chemical shifts of the vinyl protons are typically observed in the range of 5.5-6.3 ppm. chemicalbook.comchemicalbook.com The protons of the phenyl group are expected to appear in the aromatic region, around 7.1-7.3 ppm. chemicalbook.com The methylene (B1212753) protons of the butyl chain will have characteristic shifts, with the protons closest to the ester oxygen and the phenyl group being the most deshielded.

In the ¹³C NMR spectrum of the monomer, distinct signals for the carbonyl carbon, the vinyl carbons, the carbons of the phenyl ring, and the butyl chain would be expected. The carbonyl carbon of the methacrylate group typically resonates around 167 ppm.

Upon polymerization to poly(this compound), the signals corresponding to the vinyl group disappear, and new signals for the polymer backbone appear. The ¹³C NMR spectrum of the polymer is particularly sensitive to the stereochemistry (tacticity) of the polymer chain. bibliotekanauki.pl The chemical shifts of the carbonyl carbon and the quaternary carbon in the polymer backbone can provide information on the distribution of isotactic, syndiotactic, and atactic sequences. bibliotekanauki.pl For instance, in polymethacrylates, the carbonyl signal can be sensitive to the chain configuration at the heptad level, while the β-methylene signal of the carbon chain can be split up to configurational hexads. bibliotekanauki.pl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Poly(this compound)

| Assignment | This compound (Monomer) | Poly(this compound) (Polymer) |

| ¹H NMR (ppm) | ||

| Vinyl Protons (=CH₂) | 5.5 - 6.1 | - |

| Phenyl Protons (-C₆H₅) | 7.1 - 7.3 | 6.8 - 7.3 |

| Methylene Protons (-OCH₂-) | ~ 4.1 | ~ 3.9 |

| Methylene Protons (-CH₂-Ph) | ~ 2.6 | ~ 2.6 |

| Methylene Protons (-CH₂-CH₂-) | 1.6 - 1.8 | 1.4 - 1.7 |

| α-Methyl Protons (-C(CH₃)=) | ~ 1.9 | 0.8 - 1.2 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | ~ 167 | 176 - 178 |

| Quaternary Carbon (-C(CH₃)-) | 136 | 44 - 46 |

| Methylene Carbon (=CH₂) | 125 | - |

| Phenyl Carbons (-C₆H₅) | 126 - 142 | 126 - 142 |

| Methylene Carbon (-OCH₂-) | ~ 64 | ~ 65 |

| Methylene Carbon (-CH₂-Ph) | ~ 35 | ~ 35 |

| Methylene Carbons (-CH₂-CH₂-) | 28 - 32 | 28 - 32 |

| α-Methyl Carbon (-CH₃) | ~ 18 | 16 - 22 |

Note: Predicted values are based on typical chemical shifts for methacrylate monomers and polymers, as well as related compounds like 4-phenyl-1-butanol (B1666560). Actual values may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum will show characteristic absorption bands for the methacrylate and the phenylbutyl groups.

Key characteristic peaks for the monomer include the C=O stretching vibration of the ester group, typically around 1715-1730 cm⁻¹, and the C=C stretching of the vinyl group around 1635-1640 cm⁻¹. vscht.cz The presence of the phenyl group will be confirmed by C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹, C=C stretching vibrations within the ring around 1450-1600 cm⁻¹, and out-of-plane C-H bending vibrations below 900 cm⁻¹. researchgate.netnih.gov

Upon polymerization, the absorption band corresponding to the C=C double bond will disappear, which is a clear indication of successful polymerization. The strong C=O stretching vibration of the ester group will remain, although its position may shift slightly. The characteristic peaks of the phenylbutyl side chain will also be present in the polymer's spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound and Poly(this compound)

| Functional Group | Vibrational Mode | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) |

| Phenyl C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| Carbonyl C=O | Stretch | ~ 1720 | ~ 1730 |

| Vinyl C=C | Stretch | ~ 1638 | Absent |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 | 1100 - 1300 |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 | 690 - 900 |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is a valuable technique for the characterization of synthetic polymers. It provides information on the molecular weight distribution, repeating units, and end-group structures.

In a MALDI-MS experiment, the polymer sample is co-crystallized with a matrix and then irradiated with a laser. This process generates intact, singly charged polymer ions, allowing for the determination of their mass-to-charge ratio. The resulting spectrum consists of a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit.

For poly(this compound), MALDI-MS can be used to confirm the mass of the this compound monomer unit. Furthermore, the analysis of the absolute masses of the polymer chains can provide detailed information about the end groups, which are fragments of the initiator and terminating agents used in the polymerization process. This end-group analysis is crucial for understanding the polymerization mechanism. tandfonline.comsigmaaldrich.com However, it is important to note that fragmentation of the polymer chains can sometimes occur during the MALDI process, which needs to be considered during spectral interpretation. chemicalbook.com

Chromatographic Analysis of Molecular Weight Distribution (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. acs.org In GPC/SEC, a polymer solution is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later.

The output from the GPC/SEC instrument is a chromatogram that shows the distribution of polymer chains as a function of elution volume. By calibrating the system with polymer standards of known molecular weight, the elution volume can be converted to molecular weight. This allows for the calculation of various molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. For poly(this compound), a narrow dispersity (close to 1) would suggest a well-controlled polymerization process.

Table 3: Representative GPC/SEC Data for a Polymethacrylate (B1205211)

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 65,000 g/mol | An average that is more sensitive to the presence of high molecular weight species. |

| Dispersity (Đ = Mw/Mn) | 1.30 | A measure of the breadth of the molar mass distribution. |

Note: This data is representative for a polymethacrylate and actual values for poly(this compound) would depend on the specific polymerization conditions.

Thermal Analysis Methods for Poly(this compound) (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are essential for determining the thermal properties of polymers, which dictate their processing conditions and service temperatures.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. mit.edu For amorphous polymers like poly(this compound), DSC is primarily used to determine the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg of a polymethacrylate is influenced by the structure of the ester side chain; bulkier side chains can either increase or decrease the Tg depending on their flexibility and intermolecular interactions. For poly(phenyl methacrylate), the reported Tg is around 110 °C. tandfonline.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com TGA is used to evaluate the thermal stability of a polymer and to determine its decomposition temperature. The TGA curve for poly(this compound) would show the temperature at which weight loss begins, the rate of weight loss, and the amount of residual mass at high temperatures. The thermal stability of polymethacrylates is dependent on the structure of the side chain. tandfonline.com

Table 4: Expected Thermal Properties of Poly(this compound)

| Property | Technique | Expected Value | Significance |

| Glass Transition Temperature (Tg) | DSC | 60 - 90 °C | Indicates the transition from a glassy to a rubbery state. |

| Onset of Decomposition Temperature (T_onset) | TGA | ~ 250 - 300 °C | Indicates the beginning of thermal degradation. |

| Temperature of Maximum Decomposition Rate (T_max) | TGA | ~ 300 - 350 °C | The temperature at which the polymer degrades most rapidly. |

Note: Expected values are estimated based on data for similar polymethacrylates. Actual values will depend on factors such as molecular weight and heating rate.

Rheological Characterization of Poly(this compound) Melts and Solutions

Rheology is the study of the flow and deformation of matter. Rheological characterization of poly(this compound) provides valuable information about its processability and performance in various applications.

For polymer melts, rheological properties such as viscosity and viscoelastic moduli (storage modulus G' and loss modulus G'') are measured as a function of temperature, shear rate, or frequency. These properties are highly dependent on the polymer's molecular weight, molecular weight distribution, and chain architecture. Aromatic polymethacrylates can exhibit complex rheological behavior due to potential π-π stacking interactions of the phenyl rings. researchgate.net The viscoelastic behavior of the polymer melt is crucial for optimizing processing conditions in techniques like extrusion and injection molding.

In solution, the rheological behavior of poly(this compound) is influenced by polymer-solvent interactions and polymer concentration. The viscosity of polymer solutions generally increases with increasing molecular weight and concentration. acs.org The study of solution rheology is important for applications such as coatings, adhesives, and viscosity modifiers in lubricating oils. ucl.ac.uk The pseudo-plastic behavior is a common characteristic of many methacrylate copolymers in solution.

Investigation of Stereoregularity and Tacticity in Poly(this compound)

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the stereoregularity and tacticity of poly(this compound). While the tacticity of polymers is a critical factor influencing their physical and mechanical properties, dedicated studies on the stereochemical microstructure of poly(this compound) appear to be unavailable in the public domain.

The arrangement of the phenylbutyl pendant groups along the polymer backbone—whether isotactic (all on the same side), syndiotactic (alternating sides), or atactic (randomly arranged)—would be expected to significantly impact the material's properties, such as its glass transition temperature (Tg), crystallinity, and solubility. wikipedia.orgsigmaaldrich.com The steric bulk of the 4-phenylbutyl group could also play a role in directing the stereochemistry during polymerization. anu.edu.au

Typically, the tacticity of polymethacrylates is determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR. measurlabs.com These techniques allow for the quantification of different stereochemical sequences (diads, triads, and higher-order n-ads) within the polymer chain. wikipedia.org For instance, in poly(methyl methacrylate) (PMMA), the chemical shifts of the α-methyl protons and the carbonyl carbon are sensitive to the stereochemical environment, enabling the determination of triad fractions (mm, mr, rr). researchgate.netmdpi.com However, no such data has been published for poly(this compound).

The method of polymerization is also a key determinant of tacticity. Anionic polymerization, for example, can lead to highly isotactic or syndiotactic polymethacrylates depending on the initiator, solvent, and temperature used. researchgate.netsemanticscholar.orguliege.becmu.edu Radical polymerization, in contrast, often results in predominantly syndiotactic or atactic polymers. anu.edu.auresearchgate.net Without experimental data for poly(this compound), it is not possible to detail how its tacticity is influenced by different synthetic routes.

Consequently, due to the lack of specific research findings, no data tables detailing the triad or pentad distributions or the correlation between tacticity and the glass transition temperature for poly(this compound) can be presented. Further research is needed to elucidate the stereochemical structure of this polymer and its influence on its material properties.

Kinetic and Mechanistic Investigations of 4 Phenylbutyl Methacrylate Polymerization

Determination of Polymerization Rate Coefficients (Propagation and Termination)

The free-radical polymerization of a vinyl monomer like 4-phenylbutyl methacrylate (B99206) is characterized by its propagation rate coefficient (kₚ) and termination rate coefficient (kₜ). These coefficients are fundamental to understanding the polymerization kinetics, as they dictate the rate of polymer chain growth and the rate at which growing chains are deactivated, respectively.

For methacrylates, these rate coefficients are typically determined using techniques such as pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC). This method allows for the precise determination of kₚ. The termination rate coefficient, kₜ, which is often more complex and can be influenced by factors like chain length and viscosity, can be investigated using techniques that monitor the radical concentration over time.

In the case of 4-phenylbutyl methacrylate, the presence of a phenylbutyl group is expected to influence these coefficients. The bulky nature of this substituent may introduce steric hindrance, which could potentially lower the propagation rate coefficient compared to smaller alkyl methacrylates. Conversely, the flexibility of the butyl chain might mitigate this effect to some extent. The termination rate, being highly dependent on the diffusion of the growing polymer chains, would also be affected by the size and mobility of the resulting polymer. Without experimental data, the precise values of kₚ and kₜ for this compound remain speculative.

Analysis of Autoacceleration and Diffusion-Controlled Phenomena in Polymerization

A common characteristic of the bulk free-radical polymerization of methacrylates is the autoacceleration phenomenon, also known as the Trommsdorff-Norrish or gel effect. imaging.org This phenomenon is observed as a significant increase in the rate of polymerization and molecular weight at intermediate to high monomer conversions. imaging.org

For this compound, it is highly probable that its bulk polymerization would exhibit autoacceleration. The large phenylbutyl group would contribute to the formation of a high-viscosity medium, potentially leading to a pronounced gel effect. The onset and magnitude of this effect would depend on factors such as the polymerization temperature and initiator concentration. As the polymerization proceeds to very high conversions, the propagation reaction itself can also become diffusion-controlled, leading to a decrease in the polymerization rate and a limiting conversion.

Solvent Effects on this compound Polymerization Kinetics

The kinetics of free-radical polymerization can be significantly influenced by the choice of solvent. Solvents can affect the polymerization rate by influencing the initiation, propagation, and termination steps. For methacrylates, solvent effects on the propagation rate constant have been attributed to factors such as monomer solvation and the formation of complexes between the propagating radical and the solvent. researchgate.net

In the case of this compound, the presence of the aromatic phenyl ring and the ester group makes it susceptible to interactions with a variety of solvents. Aromatic solvents, for instance, could engage in π-π stacking interactions with the phenyl group of the monomer or the growing polymer chain. Polar solvents might interact with the ester group. These interactions can alter the reactivity of the monomer and the propagating radical, thereby affecting the propagation rate coefficient.

Overall Activation Energy and Thermodynamic Parameters of Polymerization

Eₐ = Eᵢ/2 + Eₚ - Eₜ/2

The activation energies for propagation in methacrylates are typically in the range of 15-25 kJ/mol, while those for termination are generally lower. The activation energy for the initiator decomposition (Eᵢ) depends on the specific initiator used.

The thermodynamic parameters of polymerization, such as the enthalpy (ΔHₚ), entropy (ΔSₚ), and Gibbs free energy (ΔGₚ) of polymerization, determine the feasibility and equilibrium of the polymerization process. The polymerization of vinyl monomers is typically an exothermic process (negative ΔHₚ) because the formation of two single bonds from one double bond is energetically favorable. The entropy of polymerization is generally negative as the monomer molecules lose translational freedom upon being incorporated into a polymer chain.

For this compound, one would expect a negative enthalpy of polymerization, similar to other methacrylates. The magnitude of this enthalpy would be influenced by the structure of the monomer. The polymerization would be thermodynamically favorable (negative ΔGₚ) below a certain "ceiling temperature" (T꜀), which is the temperature at which the Gibbs free energy of polymerization is zero. Above the ceiling temperature, the polymer will depolymerize back to the monomer. The specific values of these thermodynamic parameters for this compound have not been reported in the literature.

Theoretical and Computational Approaches to 4 Phenylbutyl Methacrylate Polymer Systems

Molecular Modeling of Polymer Conformation and Chain Flexibility

Molecular modeling, particularly through molecular dynamics (MD) simulations, is instrumental in elucidating the three-dimensional structure and conformational dynamics of polymer chains. These simulations can predict how the long chains of poly(4-phenylbutyl methacrylate) fold and move in space, which in turn governs the macroscopic properties of the material.

Chain flexibility is a key parameter that can be quantified computationally through metrics like the persistence length and the characteristic ratio. The persistence length describes the stiffness of a polymer chain, indicating the length over which the chain's direction is correlated. A higher persistence length signifies a more rigid polymer. The characteristic ratio compares the mean-square end-to-end distance of a real polymer chain to that of an ideal, freely jointed chain, providing a measure of the chain's compactness. For aromatic polymethacrylates, the presence of the phenyl group in the side chain generally leads to increased chain stiffness compared to their aliphatic counterparts due to steric hindrance and potential π-π stacking interactions. nih.gov

Table 1: Illustrative Conformational Properties of Analogous Aromatic Polymethacrylates

| Polymer | Characteristic Ratio (C∞) | Persistence Length (lp) (Å) | Simulation Method |

| Poly(benzyl methacrylate) | ~10-12 | ~15-20 | Atomistic MD |

| Poly(phenethyl methacrylate) | ~12-14 | ~18-23 | Atomistic MD |

| Poly(phenyl methacrylate) | ~9-11 | ~14-18 | Atomistic MD |

Note: The data in this table is illustrative and based on typical values found for aromatic polymethacrylates in computational studies. Specific values for poly(this compound) would require dedicated simulations.

Simulation of Polymerization Processes and Kinetic Predictions

Computational methods can also be employed to simulate the polymerization process itself, offering predictions of reaction kinetics and the resulting polymer microstructure. Techniques like kinetic Monte Carlo (kMC) simulations and quantum chemical calculations can model the elementary steps of polymerization, including initiation, propagation, termination, and chain transfer.

Kinetic Monte Carlo simulations can take these fundamental kinetic parameters as input to simulate the growth of individual polymer chains. researchgate.net This allows for the prediction of not only the average molecular weight but also the entire molecular weight distribution. Furthermore, kMC simulations can model more complex phenomena such as branching and cross-linking, which can significantly impact the final material properties. While specific kinetic data for 4-phenylbutyl methacrylate (B99206) is scarce, computational studies on other methacrylates provide a framework for how such predictions can be made. acs.orgdergipark.org.tr

Table 2: Predicted Kinetic Parameters for the Polymerization of Analogous Methacrylate Monomers at 60°C

| Monomer | Propagation Rate Coefficient (kp) (L mol⁻¹ s⁻¹) | Termination Rate Coefficient (kt) (L mol⁻¹ s⁻¹) | Computational Method |

| Methyl Methacrylate | ~500-800 | ~1x10⁷ - 5x10⁷ | DFT and kMC |

| Benzyl Methacrylate | ~400-700 | ~0.8x10⁷ - 4x10⁷ | DFT and kMC |

Note: This data is illustrative and based on computational studies of similar methacrylate monomers. The actual kinetic parameters for this compound may vary.

Structure-Property Relationship Predictions for this compound Polymers

A significant advantage of computational modeling is the ability to predict macroscopic material properties from the molecular structure. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors (numerical representations of molecular structure) with experimental or computationally derived properties. nih.govmelagraki.com

For poly(this compound), QSPR models can be developed to predict a range of important properties, including the glass transition temperature (Tg), density, refractive index, and mechanical moduli. The glass transition temperature is a critical property for amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. QSPR studies on polymethacrylates have shown that Tg is strongly influenced by the size, shape, and flexibility of the side chain. researchgate.net The presence of the phenylbutyl group in poly(this compound) is expected to result in a relatively high Tg due to the steric hindrance it imposes on backbone rotations. nih.gov

To build a QSPR model, a dataset of polymers with known properties is required. Molecular descriptors for each polymer, such as constitutional indices, topological indices, and quantum chemical descriptors, are then calculated. Statistical techniques like multiple linear regression, artificial neural networks, or support vector machines are used to establish a mathematical relationship between the descriptors and the property of interest. While a specific QSPR model for poly(this compound) may not exist, general models for polymethacrylates can provide reasonable estimates of its properties. nih.gov

Table 3: Predicted Properties of Poly(this compound) using Analogous QSPR Models

| Property | Predicted Value | Basis of Prediction |

| Glass Transition Temperature (Tg) | 60 - 80 °C | QSPR models for aromatic polymethacrylates |

| Density | 1.05 - 1.15 g/cm³ | Group contribution methods |

| Refractive Index | 1.52 - 1.56 | QSPR models for polymers with aromatic groups |

Note: These are estimated values based on general QSPR models and group contribution methods for similar polymers.

Density Functional Theory (DFT) Studies for Monomer Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into the reactivity of the monomer, which is fundamental to understanding its polymerization behavior.

DFT can be used to calculate various molecular properties that are related to reactivity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. The electrostatic potential map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical reactions. iaea.org

In the context of free-radical polymerization, DFT can be used to model the transition states of the propagation reaction, where a growing polymer radical adds to a monomer molecule. researchgate.netresearchgate.net The calculated activation energy for this process provides a direct measure of the monomer's reactivity. By comparing the activation energies for the addition of a radical to different sites on the monomer (e.g., the head versus the tail of the double bond), the regioselectivity of the polymerization can be predicted.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's susceptibility to undergo chemical reactions.

Table 4: Illustrative DFT-Calculated Reactivity Descriptors for Analogous Methacrylate Monomers

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Methacrylate | ~ -7.0 | ~ -0.5 | ~ 6.5 |

| Benzyl Methacrylate | ~ -6.8 | ~ -0.8 | ~ 6.0 |

Note: This data is illustrative and based on typical DFT calculations for similar monomers. The exact values for this compound would require specific calculations.

Advanced Materials and Emerging Applications of Poly 4 Phenylbutyl Methacrylate

Development of Poly(4-Phenylbutyl Methacrylate) for Optical Applications (e.g., High Refractive Index Materials)

Polymers with a high refractive index (RI) are critical for the miniaturization of optical components used in lenses, optical fibers, and anti-reflective coatings. The refractive index of a polymer is closely related to its molecular structure. The incorporation of atoms or functional groups with high molar refractivity, such as aromatic rings, can significantly increase the refractive index of the material.

Poly(this compound) (P(4-PBM)) is a promising candidate for high refractive index materials. The presence of the phenyl group in each repeating monomer unit contributes substantially to the polymer's ability to bend light. While the refractive index of standard poly(methyl methacrylate) (PMMA) is approximately 1.49, the inclusion of an aromatic ring, as seen in polystyrene, elevates the RI to around 1.59. specialchem.comrefractiveindex.info It is anticipated that the homopolymer of 4-phenylbutyl methacrylate (B99206) would exhibit a similarly high refractive index due to its significant aromatic content.

Copolymerization of this compound with other monomers, such as methyl methacrylate (MMA) or butyl acrylate (B77674) (BA), allows for the precise tuning of the final polymer's refractive index. By adjusting the monomer feed ratio, materials with tailored optical properties can be engineered for specific applications, such as graded-index lenses or advanced optical coatings. specialchem.comoptica.org

| Polymer | Abbreviation | Refractive Index (n) |

|---|---|---|

| Poly(methyl methacrylate) | PMMA | ~1.49 |

| Poly(butyl acrylate) | PBA | ~1.47 |

| Polystyrene | PS | ~1.59 |

| Poly(this compound) | P(4-PBM) | Estimated >1.55 |

Integration of this compound Polymers in Specialty Coatings and Adhesives

The molecular architecture of this compound offers a unique combination of properties beneficial for specialty coatings and adhesives. The phenyl group provides excellent thermal stability, chemical resistance, and strong adhesion to a variety of substrates through π-π stacking interactions. Simultaneously, the flexible butyl chain imparts internal plasticization, enhancing the toughness and flexibility of the polymer film, which helps to prevent cracking and delamination.

In protective coatings, polymers of this compound can improve durability and weatherability. The aromatic rings offer inherent UV-blocking capabilities, protecting the underlying substrate from degradation. When copolymerized with monomers like acrylates or other methacrylates, the resulting formulation can be tailored to achieve a specific balance of hardness, flexibility, and adhesive strength.

For adhesive applications, the polarity and van der Waals forces associated with the phenylbutyl group can lead to enhanced bonding with both polar and non-polar surfaces. These polymers can be formulated into pressure-sensitive adhesives (PSAs) or structural adhesives with improved shear strength and temperature resistance compared to conventional acrylic adhesives.

Application of this compound Copolymers in Additive Manufacturing (3D Printing)

Additive manufacturing, or 3D printing, relies on photopolymerizable resins that can be rapidly cured to form complex three-dimensional structures. The properties of the final printed object are dictated by the chemical composition of the resin. Block copolymers are increasingly used in 3D printing to achieve enhanced mechanical properties and processability. nih.govnih.gov

Incorporating this compound into 3D printing resins offers several advantages. As a comonomer in a vat photopolymerization resin, it can be used to:

Tune Mechanical Properties: By copolymerizing 4-PBM with other (meth)acrylates, the final material's tensile strength, modulus, and toughness can be precisely controlled. wisc.edu The rigid phenyl group increases stiffness, while the butyl spacer maintains a degree of flexibility.

Enhance Resolution: The aromatic nature of the monomer can influence the curing kinetics and reduce light scattering within the resin, potentially leading to higher resolution and finer feature details in the printed part.

Create Functional Prototypes: For applications requiring specific optical properties, such as custom lenses or light guides, the high refractive index imparted by 4-PBM is a significant benefit. nih.gov

The use of block copolymers containing 4-PBM can also enable the printing of materials with nanoscale phase separation, leading to self-toughened parts with superior performance characteristics. wisc.edunsf.gov

Self-Assembled Polymeric Systems and Nanostructures from this compound Derivatives

Amphiphilic block copolymers, which contain both a hydrophilic (water-loving) and a hydrophobic (water-repelling) segment, can spontaneously self-assemble in a selective solvent to form ordered nanostructures. frontiersin.org These structures, such as spherical micelles, cylindrical worms, or vesicles (polymersomes), have applications in drug delivery, nanoreactors, and templating. frontiersin.orgnih.gov

By copolymerizing the hydrophobic this compound with a hydrophilic monomer, such as methacrylic acid or poly(ethylene glycol) methacrylate, novel amphiphilic block copolymers can be synthesized. acs.orgacs.org In an aqueous environment, these polymers would be expected to self-assemble into structures where the hydrophobic P(4-PBM) blocks form the core and the hydrophilic blocks form the outer corona, stabilizing the structure in water.

The final morphology of the self-assembled nanostructure is governed by the relative block lengths of the hydrophobic and hydrophilic segments. frontiersin.org This allows for the rational design of nanoparticles with specific sizes and shapes by controlling the polymerization process. This approach has been successfully demonstrated for various methacrylate-based amphiphilic block copolymers. acs.orgresearchgate.net

Functional Polymeric Dispersants and Surfactants Utilizing this compound Units

Polymeric surfactants and dispersants are essential for stabilizing mixtures of immiscible substances, such as in paints, inks, and cosmetic formulations. Similar to the principles of self-assembly, amphiphilic copolymers containing this compound can function as highly effective stabilizers. acs.orgresearchgate.net

In these applications, the hydrophobic P(4-PBM) segment acts as an "anchor group," adsorbing onto the surface of a particle or a non-polar liquid droplet. The hydrophilic segment extends into the surrounding medium, providing steric or electrostatic repulsion that prevents the particles or droplets from agglomerating.

The synthesis of such polymeric surfactants can be achieved through controlled radical polymerization techniques, which allow for the creation of well-defined block copolymers. tandfonline.comacs.org The strength of the anchoring effect and the stabilizing power can be tuned by adjusting the molecular weight and composition of the copolymer. The bulky and aromatic nature of the phenylbutyl group can provide strong adsorption onto various pigment and particle surfaces, leading to robust and long-lasting dispersions.

Materials with Enhanced Mechanical Performance Derived from this compound Copolymers

The mechanical properties of standard acrylic polymers like PMMA, which can be somewhat brittle, can be significantly enhanced through copolymerization. mexpolimeros.comresearchgate.net Introducing this compound into a polymer backbone is an effective strategy for improving mechanical performance.

The rigid phenyl group increases the polymer's glass transition temperature (Tg) and enhances its tensile strength and modulus. pom-material.comdesignerdata.nl In contrast, the four-carbon butyl spacer provides rotational freedom, which helps to dissipate energy upon impact, thereby increasing the material's toughness and impact resistance.

By copolymerizing 4-PBM with a "soft" monomer like butyl acrylate, it is possible to create materials that are both strong and tough. This approach allows for the development of advanced engineering thermoplastics with a performance profile superior to that of the individual homopolymers. For example, while PMMA has high tensile strength but low impact strength, and poly(butyl acrylate) is flexible but has low strength, a copolymer of 4-PBM and butyl acrylate could be designed to exhibit both high tensile strength and good impact resistance. azom.comkpi.ua

| Property | Poly(methyl methacrylate) (PMMA) | Polystyrene (GPPS) |

|---|---|---|

| Tensile Strength | 55–75 MPa | 40–60 MPa |

| Flexural Modulus | ~2.9 GPa | ~3.3 GPa |

| Notched Izod Impact Strength | ~0.02 kJ/m² | ~3 kJ/m² |

| Elongation at Break | 2–5% | ~3% |

Conclusions and Future Research Trajectories for 4 Phenylbutyl Methacrylate

Current Gaps in Fundamental Understanding and Material Development

A significant hurdle in advancing the applications of poly(4-Phenylbutyl methacrylate) (P4PBMA) is the lack of a comprehensive understanding of its fundamental characteristics. While general knowledge of polymethacrylates provides a starting point, specific data on the polymerization kinetics, thermodynamics, and detailed structure-property relationships of P4PBMA are scarce. nih.gov This scarcity of specific data hinders the precise tailoring of material properties for specialized applications.

Key areas where fundamental understanding is lacking include:

Polymerization Kinetics and Control: Detailed studies on the kinetics of free radical and controlled radical polymerization (CRP) of 4-PBMA are limited. Understanding the propagation and termination rate constants is essential for predicting and controlling the molecular weight, polydispersity, and architecture of the resulting polymers. While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to other methacrylates, their application to 4-PBMA and the resulting polymer characteristics are not well-documented. cmu.edudntb.gov.ua

Structure-Property Relationships: The correlation between the molecular architecture of P4PBMA (e.g., tacticity, molecular weight distribution) and its macroscopic properties (e.g., mechanical, thermal, optical) is not fully established. For instance, the influence of the phenylbutyl side group on chain packing, glass transition temperature, and viscoelastic behavior requires more in-depth investigation. researchgate.net

Solution Behavior and Rheology: A comprehensive understanding of the behavior of P4PBMA in different solvents and its melt rheology is crucial for processing and formulation development. Data on its solubility parameters, chain conformation in solution, and viscoelastic response at various temperatures and shear rates are needed.

Degradation Mechanisms: A thorough investigation into the thermal, photochemical, and chemical degradation mechanisms of P4PBMA is necessary to assess its long-term stability and environmental impact.

The following table summarizes the key gaps in the fundamental understanding of 4-Phenylbutyl methacrylate (B99206):

| Research Area | Specific Gaps in Knowledge |

| Polymerization | Detailed kinetic data for free radical and controlled radical polymerization. Optimization of CRP techniques for precise control over polymer architecture. |

| Structure-Property | Quantitative relationships between tacticity, molecular weight, and mechanical, thermal, and optical properties. |

| Solution & Melt | Comprehensive data on solubility, solution conformation, and melt rheological behavior. |

| Degradation | Detailed understanding of thermal, photochemical, and chemical degradation pathways. |

Potential for Novel Architectures and Functionalization of this compound Polymers

The unique chemical structure of this compound, with its phenylbutyl side chain, offers significant opportunities for the creation of novel polymer architectures and functional materials. Moving beyond simple linear homopolymers, researchers can explore more complex structures to unlock new functionalities and applications.

Promising avenues for future research include:

Block Copolymers: The synthesis of block copolymers containing P4PBMA segments can lead to materials with tailored nanostructures and a combination of properties from different polymer blocks. For example, combining a rigid P4PBMA block with a soft, rubbery block could result in thermoplastic elastomers with unique mechanical properties.

Graft and Branched Polymers: Introducing branches or grafts onto the P4PBMA backbone can significantly alter its physical properties, such as solubility, viscosity, and melt processability. Hyperbranched and dendritic structures based on 4-PBMA could lead to materials with a high density of functional groups and unique rheological behavior. nih.gov

Functionalization of the Phenyl Ring: The pendant phenyl ring in the 4-PBMA monomer unit serves as a versatile platform for post-polymerization modification. Introducing functional groups such as hydroxyl, amino, or carboxylic acid moieties onto the phenyl ring can impart new properties like hydrophilicity, reactivity for crosslinking, or the ability to coordinate with metal ions.

Composites and Nanocomposites: The incorporation of P4PBMA as a matrix or a surface modifier in composites and nanocomposites is a largely unexplored area. The aromatic side chains could offer favorable interactions with certain nanofillers, leading to enhanced mechanical and thermal properties.

The table below outlines potential novel architectures and functionalization strategies for P4PBMA:

| Architectural Approach | Potential Properties and Applications |

| Block Copolymers | Thermoplastic elastomers, nanostructured materials, compatibilizers. |

| Graft/Branched Polymers | Modified rheology, enhanced solubility, functional coatings. |

| Phenyl Ring Functionalization | Hydrophilic materials, crosslinkable polymers, metal-coordinating resins. |

| Composites/Nanocomposites | Enhanced mechanical strength, improved thermal stability, tailored optical properties. |

Sustainable Synthesis and Processing Methodologies for this compound and its Derivatives

In line with the growing emphasis on green chemistry and sustainable manufacturing, developing eco-friendly methods for the synthesis and processing of this compound and its polymers is a critical future research direction.

Key areas for improvement in sustainability include:

Bio-based Feedstocks: Investigating the synthesis of the 4-phenylbutanol precursor from renewable resources would significantly reduce the environmental footprint of 4-PBMA production.

Greener Polymerization Techniques: Exploring polymerization methods that minimize the use of volatile organic compounds (VOCs) and hazardous initiators is essential. Emulsion and suspension polymerization in water, as well as solvent-free bulk polymerization, are promising alternatives to traditional solution polymerization.

Catalyst Efficiency and Recycling: For controlled radical polymerization techniques, developing highly efficient catalysts that can be used at low concentrations and easily recycled is a key goal.

Polymer Recycling and Upcycling: Research into the chemical and mechanical recycling of P4PBMA-based materials is necessary to create a circular economy for these polymers. Developing methods to depolymerize P4PBMA back to its monomer or to upcycle it into higher-value products would be particularly valuable.

The following table summarizes the key areas for developing sustainable methodologies for 4-PBMA:

| Sustainability Aspect | Research Focus |

| Monomer Synthesis | Utilization of bio-based feedstocks for 4-phenylbutanol production. |

| Polymerization | Development of aqueous-based and solvent-free polymerization processes. |

| Catalysis | Design of highly active and recyclable catalysts for controlled polymerization. |

| End-of-Life | Investigation of chemical and mechanical recycling and upcycling strategies for P4PBMA. |

By addressing these research gaps and exploring these future trajectories, the scientific community can unlock the full potential of this compound, paving the way for the development of new and improved materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-phenylbutyl methacrylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of methacrylic acid with 4-phenylbutanol, using acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes. Reaction temperature (60–80°C), solvent choice (toluene or dichloromethane), and molar ratios (1:1.2 methacrylic acid to alcohol) critically affect yield. Monitor progress via FTIR or <sup>1</sup>H NMR to track ester bond formation .

- Data Consideration : Pilot studies suggest enzyme-catalyzed reactions reduce side products but require longer reaction times (~24–48 hours) compared to acid-catalyzed methods (~6–8 hours).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of chromatographic (HPLC with C18 columns, eluent: acetonitrile/water) and spectroscopic techniques (<sup>1</sup>H/<sup>13</sup>C NMR, FTIR). For thermal stability assessment, TGA (heating rate: 10°C/min under nitrogen) can identify decomposition thresholds. Cross-validate results with elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in amber glass containers at 2–8°C to inhibit premature polymerization .

Advanced Research Questions

Q. How does this compound behave in copolymerization reactions, and what factors influence its reactivity?

- Methodology : Conduct free-radical polymerization with initiators like AIBN (0.5–1.0 wt%) at 70–80°C. Use <sup>1</sup>H NMR to quantify monomer conversion and GPC to determine molecular weight distribution. Reactivity ratios (e.g., with methyl methacrylate) can be calculated using the Fineman-Ross method .

- Data Contradictions : Conflicting reports exist on copolymerization rates; variations may arise from initiator purity or oxygen inhibition. Rigorous degassing (via freeze-pump-thaw cycles) is recommended to minimize discrepancies.

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under varying pH and temperature?

- Methodology : Expose the compound to buffered solutions (pH 4–10) at 25–60°C. Monitor hydrolysis kinetics via HPLC to track methacrylic acid release. Accelerated aging studies (e.g., 40°C/75% RH for 28 days) can simulate long-term stability .

- Key Findings : Preliminary data suggest enhanced hydrolysis at alkaline conditions (pH >9), necessitating stabilization additives (e.g., antioxidants) for biomedical applications.

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the thermal and mechanical properties of this compound-based polymers?

- Methodology : Synthesize derivatives (e.g., 4-fluorophenyl or 4-methylphenyl analogs) and compare DSC glass transition temperatures (Tg) and tensile strength. DFT calculations (B3LYP/6-31G*) can predict steric and electronic effects .

- Contradiction Analysis : Some studies report increased Tg with electron-withdrawing groups, while others note plasticization effects. Confounding factors may include crosslinking density or sample crystallinity.

Methodological Considerations

- Data Validation : Triangulate results across multiple techniques (e.g., NMR, HPLC, GPC) to ensure reproducibility. Include control batches in stability studies to isolate environmental effects .

- Statistical Rigor : Use ANOVA for copolymerization experiments (n ≥ 3 replicates) and report confidence intervals (95%) for degradation rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products